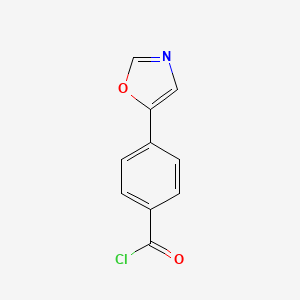

Cloruro de 4-(1,3-oxazol-5-il)benzoílo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

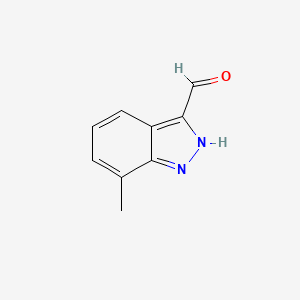

The synthesis of oxazole derivatives, including 4-(1,3-Oxazol-5-yl)benzoyl chloride, often involves the use of tosylmethylisocyanides (TosMICs) in a process known as the van Leusen reaction . This method is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of 4-(1,3-Oxazol-5-yl)benzoyl chloride consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The presence of these hetero atoms imparts preferential specificities in its biological responses .Chemical Reactions Analysis

The chemical reactions involving 4-(1,3-Oxazol-5-yl)benzoyl chloride are typically catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and result in the formation of corresponding 2-ketoazoles .Aplicaciones Científicas De Investigación

Investigación del Sistema Nervioso

Se ha reportado que los derivados de oxazol exhiben actividades como la depresión del sistema nervioso . Esto sugiere que el Cloruro de 4-(1,3-oxazol-5-il)benzoílo podría utilizarse en la investigación relacionada con trastornos neurológicos o como un posible agente sedante.

Investigación Antiviral

Los estudios han demostrado que los derivados de oxazol pueden probarse para determinar sus propiedades antivirales . Este compuesto puede ser útil para desarrollar tratamientos o estudiar los mecanismos de las infecciones virales, incluido el SARS-CoV-2.

Investigación Anticonvulsiva

Los compuestos de oxazol se han evaluado por sus actividades anticonvulsivas . El This compound podría ser un candidato para crear nuevos fármacos antiepilépticos o estudiar la epilepsia.

Investigación Antibacteriana

Algunos derivados de oxazol se han sintetizado y probado para determinar su potencial antibacteriano contra diversas cepas bacterianas . Este compuesto podría contribuir al desarrollo de nuevos antibióticos.

Investigación Antifúngica

El potencial antibacteriano de los derivados de oxazol también se extiende a la actividad antifúngica contra hongos como C. albicans y A. niger . Esto sugiere posibles aplicaciones en el desarrollo de fármacos antifúngicos.

Química y Ciencia de Materiales

Los derivados de oxazolona demuestran una variedad de acciones beneficiosas en la investigación y las aplicaciones industriales, incluidos los campos de la química y la ciencia de los materiales . Los sitios reactivos en el This compound podrían hacerlo valioso para la síntesis química y la innovación de materiales.

Actividad Herbicida

Los compuestos de oxazol se han asociado con la actividad herbicida , lo que indica que el This compound podría utilizarse en la investigación agrícola para desarrollar nuevos herbicidas.

Mecanismo De Acción

Target of Action

Oxazolone derivatives, to which this compound belongs, have been reported to show promising results due to their biological behavior . They have been found to possess antimicrobial and cytotoxic activity .

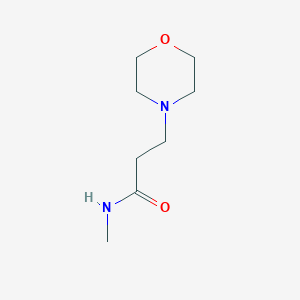

Mode of Action

Oxazolone-based molecules are known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This binding can lead to a variety of biological actions.

Biochemical Pathways

Oxazolone compounds are known to be versatile and demonstrate a variety of biological actions, facilitating a variety of applications in the fields of chemistry, biology, and material science .

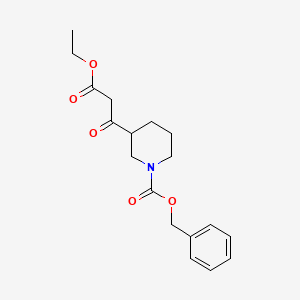

Pharmacokinetics

The lipophilic character of similar compounds has been suggested to enhance their antimicrobial effect .

Result of Action

Oxazolone derivatives have been reported to show good to moderate antibacterial activity as compared to the standard streptomycin . They also exhibit cytotoxic activity .

Action Environment

It’s worth noting that the synthesis of similar compounds has been carried out at ambient temperature , suggesting that environmental conditions could potentially influence the stability and efficacy of these compounds.

Safety and Hazards

While specific safety and hazard information for 4-(1,3-Oxazol-5-yl)benzoyl chloride is not available, benzoyl chloride derivatives are generally considered hazardous. They are combustible liquids and can cause severe skin burns and eye damage. They may also cause an allergic skin reaction and respiratory irritation .

Direcciones Futuras

Oxazole-based molecules, including 4-(1,3-Oxazol-5-yl)benzoyl chloride, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . The future of oxazole-based molecules looks promising, with potential for new therapeutic agents .

Propiedades

IUPAC Name |

4-(1,3-oxazol-5-yl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(13)8-3-1-7(2-4-8)9-5-12-6-14-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOWXQMLYMQYGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610694 |

Source

|

| Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679807-12-6 |

Source

|

| Record name | Benzoyl chloride, 4-(5-oxazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=679807-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Oxazol-5-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)